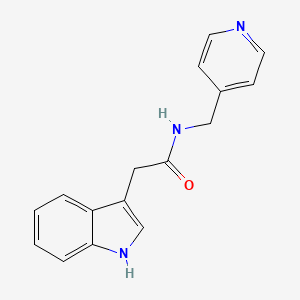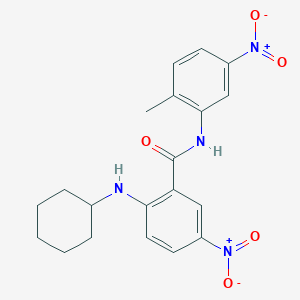![molecular formula C7H9N3OS B12482689 2-[(6-Methylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12482689.png)
2-[(6-Methylpyrimidin-4-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Methylpyrimidin-4-yl)sulfanyl]acetamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methylpyrimidin-4-yl)sulfanyl]acetamide typically involves the reaction of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an aqueous ethanol solution at room temperature. The product, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate, is then reacted with various amines to yield the corresponding acetamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methylpyrimidin-4-yl)sulfanyl]acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with various amines to form different acetamide derivatives.
Oxidation and Reduction Reactions: These reactions can modify the sulfur atom or the pyrimidine ring, leading to different oxidation states and functional groups.
Common Reagents and Conditions
Amines: Used in substitution reactions to form acetamide derivatives.
Hydrazine Hydrate: Reacts with the compound to form hydrazinyl derivatives.
Aniline: Used to form anilino derivatives through substitution reactions.
Major Products Formed
2-Hydrazinyl-6-methylpyrimidin-4(3H)-one: Formed by the reaction with hydrazine hydrate.
2-Anilino-6-methylpyrimidin-4(3H)-one: Formed by the reaction with aniline.
Scientific Research Applications
2-[(6-Methylpyrimidin-4-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-tubercular agent.
Biological Studies: The compound’s antibacterial activity makes it a candidate for further studies in antimicrobial research.
Pharmaceutical Development: Due to its drug-likeness predictions, it is being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(6-Methylpyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to selectively bind to cyclopropane mycolic acid synthase 1, an enzyme essential for the construction of the tuberculosis bacteria cell wall . This binding inhibits the enzyme’s activity, leading to the disruption of the bacterial cell wall synthesis and ultimately the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides: These compounds have similar structures and have been studied for their antibacterial activity.
6-Methyl-2-thiouracil Derivatives: These compounds share the pyrimidine core and have been explored for various biological activities.
Uniqueness
2-[(6-Methylpyrimidin-4-yl)sulfanyl]acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities. Its ability to bind selectively to certain enzymes makes it a valuable compound for targeted therapeutic applications.
Properties
Molecular Formula |
C7H9N3OS |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-(6-methylpyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C7H9N3OS/c1-5-2-7(10-4-9-5)12-3-6(8)11/h2,4H,3H2,1H3,(H2,8,11) |
InChI Key |
AZZWKNAPVLLKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-pyridinyloxy)propyl]-N-(3-thienylmethyl)amine](/img/structure/B12482614.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12482627.png)
![N-(2-{3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)thiophene-2-carboxamide](/img/structure/B12482628.png)

![N-{[(4-butoxyphenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B12482635.png)
![1-[2-(3-methylphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B12482638.png)
![Methyl 6-methyl-2-{[(3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12482643.png)

![4-bromo-N-[2-(cyclopropylmethyl)phenyl]benzamide](/img/structure/B12482662.png)
![4-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12482666.png)
![1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B12482674.png)
![4-bromo-5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B12482676.png)
![N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12482691.png)
![2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol](/img/structure/B12482695.png)
